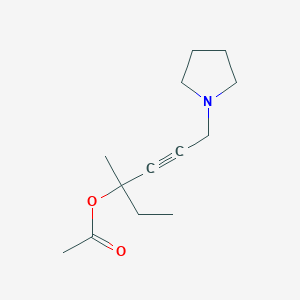![molecular formula C17H15ClN4O2 B5066444 6-(2-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
6-(2-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrido[4,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-chlorophenyl group: This step might involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the morpholine ring: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the pyrimidine ring or the morpholine moiety.
Reduction: Reduction reactions could target the aromatic rings or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant, particularly for modifying the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
As a building block: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibitors: Potential to inhibit specific enzymes due to its structural features.
Receptor binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug development: Investigated as a scaffold for developing new pharmaceuticals, particularly for targeting diseases like cancer or neurological disorders.
Industry
Material science:
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, inhibiting their activity or altering their function. This could involve binding to active sites or allosteric sites, leading to changes in molecular pathways.
Comparison with Similar Compounds
Similar Compounds
6-(2-chlorophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one: Lacks the morpholine ring.
2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one: Lacks the 2-chlorophenyl group.
Uniqueness
The presence of both the 2-chlorophenyl group and the morpholine ring in 6-(2-chlorophenyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one may confer unique properties, such as enhanced binding affinity or specificity for certain biological targets.
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-morpholin-4-ylpyrido[4,3-d]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-3-1-2-4-15(13)22-6-5-14-12(16(22)23)11-19-17(20-14)21-7-9-24-10-8-21/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLQBUVYBYCFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3C(=N2)C=CN(C3=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
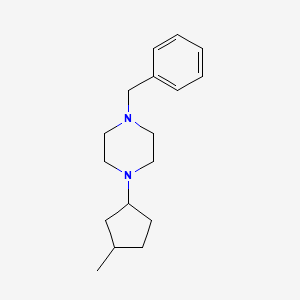
![5-Tert-butyl-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole](/img/structure/B5066367.png)
![1,5-Dimethyl-2-phenyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrazol-3-one](/img/structure/B5066372.png)
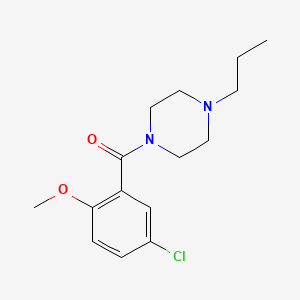

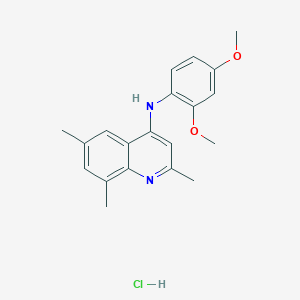
![3,3-DIMETHYL-11-(4-NITROPHENYL)-10-(2-PHENYLACETYL)-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE](/img/structure/B5066395.png)
![(9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YLSULFANYL)METHYL CYANIDE](/img/structure/B5066401.png)
![(3aS,6aR)-3-[(3,4-dimethoxyphenyl)methyl]-5-pyrimidin-2-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5066413.png)
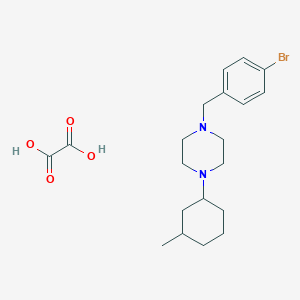
![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)
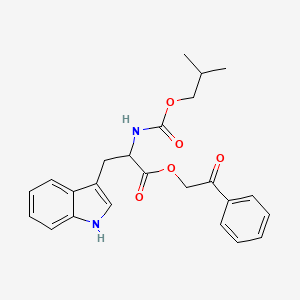
![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide](/img/structure/B5066465.png)
